methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenyl and tetrahydrofuran groups. Common reagents used in these reactions include fluorobenzene derivatives, pyrazole precursors, and tetrahydrofuran-based intermediates. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-1-(4-chlorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-bromophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-methylphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to the presence of the fluorophenyl group, which can impart specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C19H22FN3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H22FN3O4/c1-12(21-11-15-4-3-9-27-15)18-16(10-17(24)26-2)22-23(19(18)25)14-7-5-13(20)6-8-14/h5-8,15,22H,3-4,9-11H2,1-2H3 |
InChI Key |
IBJBQUHHGDVSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1CCCO1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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